1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is a synthetic organic compound with the molecular formula and a molecular weight of 287.11 g/mol. This compound is classified as a brominated ketone and is recognized for its potential applications in medicinal chemistry and organic synthesis. Its Chemical Abstracts Service (CAS) number is 1803746-45-3, which uniquely identifies it in chemical databases .
The synthesis of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one typically involves several steps, including the bromination of a suitable precursor followed by functional group modifications. The technical details of the synthesis may vary, but common methods include:
These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
The structure of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one can be described as follows:
The molecular structure can be visualized using various cheminformatics tools that provide three-dimensional representations based on the SMILES notation: C(C(C(=O)C1=CC=C(C=C1)C(C(=O)O)C(=O)C(=O))Br) .
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Further research is needed to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one include:
These properties are crucial for determining its handling, storage, and application in laboratory settings.
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one has potential applications in:
Research into its biological activities could further expand its applications in drug development and therapeutic interventions.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8